molecular formula C19H17N5O3S B2664726 N-[4-[[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]amino]phenyl]sulfonylacetamide CAS No. 637748-64-2

N-[4-[[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]amino]phenyl]sulfonylacetamide

Cat. No. B2664726
CAS RN: 637748-64-2
M. Wt: 395.44
InChI Key: TZLKCPLMPGKOBG-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]amino]phenyl]sulfonylacetamide is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities This compound's derivatives have been synthesized with the aim of developing new antimicrobial agents. Studies have demonstrated the synthesis of various heterocyclic compounds incorporating the sulfamoyl moiety, showing promising results in vitro for both antibacterial and antifungal activities. For instance, the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has been explored, revealing these compounds as effective against a range of microbial pathogens (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, the synthesis of isoxazole-based heterocycles incorporating the sulfamoyl moiety has also been studied, with these compounds exhibiting significant antimicrobial efficacy (Darwish, Atia, & Farag, 2014).

Synthesis and Structural Analysis The chemical structure of derivatives of this compound has been determined through X-ray diffraction analysis, providing insights into their antimicrobial and genotoxic properties. Such studies not only contribute to understanding the structural basis for biological activity but also guide the design of more effective derivatives (Benvenuti, Severi, Sacchetti, Melegari, Vampa, Zani, Mazza, & Antolini, 1997).

Proton Exchange Membrane Applications Derivatives containing the sulfonated polybenzimidazoles have been synthesized for use in proton exchange membranes, showing excellent thermal stability, mechanical properties, and resistance to oxidation. These materials are notable for their low methanol permeability and high conductivities, making them suitable for applications in fuel cells (Liu, Li, Zhang, Li, Cao, & Jian, 2014).

Carbonic Anhydrase Inhibition A series of derivatives structurally related to this compound have been evaluated for their inhibition of human carbonic anhydrase isoforms, displaying low nanomolar inhibition values. These findings highlight the potential therapeutic applications of these derivatives in treating conditions such as cancer, obesity, and glaucoma (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

properties

IUPAC Name

N-[4-[[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]amino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-13(25)23-28(26,27)16-9-7-15(8-10-16)21-12-14(11-20)19-22-17-5-3-4-6-18(17)24(19)2/h3-10,12,21H,1-2H3,(H,23,25)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLKCPLMPGKOBG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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